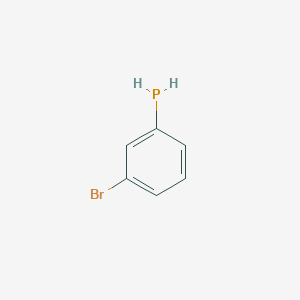

(3-Bromophenyl)phosphane

Description

Contextual Significance within Organophosphorus Chemistry and Ligand Design Research

Organophosphorus chemistry is a broad field that studies compounds containing carbon-phosphorus bonds. ijmrset.com Within this discipline, organophosphines, which are organic derivatives of phosphine (B1218219) (PH₃), have emerged as a cornerstone of modern coordination chemistry and homogeneous catalysis. wikipedia.orgrsc.org These compounds, particularly tertiary phosphines with the general formula PR₃, are widely employed as ligands for transition metals. rsc.org The utility of phosphine ligands stems from their unique electronic and steric properties, which can be systematically modified to control the activity, selectivity, and stability of metal catalysts. rsc.orgethernet.edu.et

(3-Bromophenyl)phosphane and its derivatives, such as tris(3-bromophenyl)phosphine, are part of the extensive family of substituted arylphosphanes. nih.gov The introduction of a substituent onto the aryl ring, in this case, a bromine atom, significantly influences the ligand's properties. The electronegative bromine atom acts as an electron-withdrawing group, affecting the electron density at the phosphorus center. This, in turn, modulates the ligand's σ-donor and π-acceptor capabilities, which are critical for its interaction with a metal center. Furthermore, the bromine atom serves as a reactive site, offering a handle for further synthetic transformations, a feature of significant interest in organic synthesis. nih.govnih.gov This dual electronic and functional role places this compound and its analogues at the intersection of catalyst development and complex molecule synthesis.

Evolution of Research Trends in Substituted Arylphosphanes

Research into substituted arylphosphanes has evolved from using simple, symmetric ligands like triphenylphosphine (B44618) to designing highly tailored ligands for specific catalytic applications. oulu.fi A major trend has been the systematic modification of the aryl backbone to fine-tune catalytic performance. oulu.figrafiati.com Studies have shown that the position of the substituent (ortho, meta, or para) has a profound effect on the outcome of catalytic reactions such as hydroformylation.

For instance, introducing alkyl groups at the ortho-position of an arylphosphane ligand can increase steric bulk around the metal center, which often enhances selectivity for a specific product, though sometimes at the cost of catalytic activity. oulu.firesearchgate.net Conversely, substituents in the meta-position have been shown to increase the activity in propene hydroformylation, sometimes reaching levels comparable to the benchmark ligand triphenylphosphine, but with a concurrent decrease in selectivity. oulu.figrafiati.comgrafiati.com The investigation of electron-withdrawing substituents, such as the trifluoromethyl group, has also been a key research avenue, aimed at modifying the π-back-bonding characteristics between the metal and the phosphorus atom. oulu.fi

The study of this compound fits squarely within this research paradigm. The meta-bromo substitution provides a specific combination of steric and electronic effects that researchers can exploit. It allows for a systematic comparison with other meta-substituted phosphanes to build a more comprehensive understanding of structure-activity relationships in catalysis.

Contemporary Research Landscape and Research Questions Pertaining to this compound

The contemporary research landscape for this compound and its derivatives is focused on leveraging its unique properties for advanced applications. The presence of the bromine atom is a key feature, making it a valuable precursor in the synthesis of more complex molecules. For example, it has been used in the enantioselective synthesis of P-chiral phosphine oxides, where the bromophenyl group offers a site for further chemical modification. nih.gov In catalysis, meso-(3-bromophenyl)-substituted porphyrins have been used in palladium-catalyzed direct arylation reactions, although they have sometimes shown lower reactivity compared to their 4-bromophenyl counterparts, highlighting the influence of the substituent's position. beilstein-journals.org

Current research questions pertaining to this compound include:

How can the reactivity of the carbon-bromine bond be exploited in post-coordination modification to synthesize novel catalytic systems or materials?

What is the precise influence of the meta-bromo substituent on the catalytic performance in various cross-coupling reactions, and how does it compare to other halogen-substituted phosphanes?

Can this compound derivatives be used as building blocks for multidentate or hybrid ligands, such as P-NHC (N-Heterocyclic Carbene) systems, for applications in cooperative catalysis? rsc.org

What are the structural and electronic properties of metal complexes formed with this compound-based ligands, and how do these properties correlate with catalytic outcomes?

These questions drive ongoing research to unlock the full potential of this versatile organophosphorus compound.

Chemical Properties of Tristhis compound

| Property | Value | Source |

| IUPAC Name | tristhis compound | nih.gov |

| Molecular Formula | C₁₈H₁₂Br₃P | nih.gov |

| Molecular Weight | 499.0 g/mol | nih.gov |

| CAS Number | 464928-06-1 | nih.gov |

| Appearance | Solid | |

| Monoisotopic Mass | 495.82268 Da | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)phosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrP/c7-5-2-1-3-6(8)4-5/h1-4H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIMYMGUCKOCJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)P | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60741169 | |

| Record name | (3-Bromophenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60741169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647031-49-0 | |

| Record name | (3-Bromophenyl)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=647031-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromophenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60741169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromophenyl Phosphane and Its Analogues

Established Synthetic Pathways to (3-Bromophenyl)phosphane

The creation of the P-C bond in arylphosphanes like this compound can be achieved through several reliable synthetic routes. These pathways often begin with phosphorus halides or elemental white phosphorus and utilize organometallic reagents derived from the corresponding aryl halide.

A common strategy for synthesizing primary and secondary phosphanes involves the reduction of corresponding phosphonous dihalides (RPX₂) or phosphinous halides (R₂PX). For a compound like this compound, this would typically involve the synthesis of an intermediate such as (3-Bromophenyl)dichlorophosphane.

The synthesis can begin with the reaction of a Grignard reagent, (3-Bromophenyl)magnesium bromide, with phosphorus trichloride (PCl₃). The resulting halophosphane is then reduced to the primary phosphane. A variety of reducing agents can be employed for this transformation.

Table 1: Common Reducing Agents for Halophosphane Reduction

| Reducing Agent | Typical Reaction Conditions | Notes |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF, low temperature | Powerful, unselective, requires careful handling. |

| Sodium borohydride (NaBH₄) | Protic solvents or THF | Milder than LiAlH₄, often more selective. |

Recent advancements have also explored the direct conversion of white phosphorus (P₄) into primary phosphines using organotin compounds, bypassing hazardous intermediates like PCl₃. nih.govrsc.orgnih.gov This "one-pot" synthesis can be applied to various aryl chlorides, and by extension, aryl bromides, offering a more direct and scalable method. nih.govrsc.org

Nucleophilic substitution is a fundamental method for forming phosphorus-carbon bonds. In this context, a phosphorus-containing nucleophile attacks an electrophilic carbon atom of the aryl halide. This can be achieved by reacting an organometallic derivative of 3-bromoaniline or a related compound with a phosphorus electrophile, or conversely, by using a phosphide (B1233454) nucleophile to displace the bromide from 1,3-dibromobenzene.

The Michaelis-Arbuzov reaction, a classic method for forming phosphinates, exemplifies a nucleophilic phosphinylation process. chinesechemsoc.org While traditionally used for alkyl halides, radical-based approaches are expanding the scope of this reaction to more complex substrates under milder, transition-metal-free conditions. chinesechemsoc.org The reaction of phosphine (B1218219) nucleophiles with alkyl halides is a well-established method for synthesizing phosphonium salts, which can then be further transformed. walisongo.ac.id The reactivity in these Sₙ2-type reactions is influenced by the electron richness of the phosphine nucleophile and the steric hindrance of the electrophile. walisongo.ac.id

The synthesis of P-chiral phosphanes, where the phosphorus atom is a stereocenter, is of significant interest for applications in asymmetric catalysis. rsc.orgresearchgate.netnih.gov These syntheses are challenging but essential for creating ligands that can induce high levels of enantioselectivity in chemical reactions. rsc.org

Several strategies have been developed to achieve stereoselectivity:

Chiral Auxiliaries: A common approach involves using a chiral auxiliary, such as (-)-sparteine or derivatives of 1,1'-bi-2-naphthol (BINOL), to direct the stereochemical outcome of a reaction. rug.nlacs.org For instance, the dynamic resolution of lithiated racemic phosphine-boranes can be achieved using (-)-sparteine to yield P-chiral products. acs.org

Asymmetric Cross-Coupling: Palladium-catalyzed C-P cross-coupling reactions can be rendered asymmetric. By using a chiral ligand on the palladium catalyst, it is possible to achieve an axial-to-central transfer of chirality, creating a P-chirogenic center with high stereoselectivity. rug.nl

Nucleophilic Displacement at Phosphorus: Stereoselective nucleophilic displacement at a phosphorus center is a key method. tandfonline.com This often involves the Sₙ2-type reaction at phosphorus in a P-stereogenic phosphinous acid, proceeding with a complete inversion of configuration. acs.org

These methods provide access to a wide range of P-chirogenic phosphinates, phosphine oxides, and phosphines, which are crucial building blocks in catalysis and materials science. rug.nltandfonline.com

Derivatization and Functionalization Approaches for this compound

This compound serves as a versatile building block for more complex phosphine ligands. The presence of both a reactive phosphane group and a bromo-substituted aryl ring allows for a wide range of functionalization reactions.

The aryl backbone of this compound can be modified to tune the ligand's properties.

Directed Ortho Metalation (DoM): This reaction uses a directing metalation group (DMG) on an aromatic ring to guide deprotonation by a strong base (typically an organolithium reagent) to the adjacent ortho position. baranlab.orgorganic-chemistry.orgwikipedia.org The resulting aryllithium intermediate can then be trapped with various electrophiles. wikipedia.org Functional groups like amides, carbamates, and methoxy groups are strong DMGs. wikipedia.orguwindsor.ca In this compound, the phosphane group itself or a derivative could potentially act as a DMG, directing lithiation to the C2 or C4 position. This allows for the introduction of new substituents ortho to the directing group, a transformation not easily achieved through classical electrophilic aromatic substitution. wikipedia.orgunblog.fr

Cross-Coupling Reactions: The bromine atom on the phenyl ring is an excellent handle for transition metal-catalyzed cross-coupling reactions. wordpress.com Reactions like the Suzuki-Miyaura, Stille, and Negishi couplings allow for the formation of new carbon-carbon bonds, enabling the synthesis of biaryl phosphine ligands. researchgate.netnih.govyoutube.com Palladium catalysts are most commonly used for these transformations, often in conjunction with a phosphine ligand to facilitate the catalytic cycle. wordpress.comorganic-chemistry.org

Table 2: Comparison of Aryl Moiety Modification Methods

| Method | Reagents | Position of Functionalization | Scope |

|---|---|---|---|

| Directed Ortho Metalation | Organolithium base (e.g., n-BuLi), Electrophile | Ortho to the Directing Group | Introduces a wide variety of electrophiles (alkyl, silyl, carbonyl groups, etc.). organic-chemistry.org |

| Suzuki-Miyaura Coupling | Palladium catalyst, Base, Arylboronic acid | At the position of the bromine atom | Forms C(sp²)-C(sp²) bonds to create biaryl structures. nih.gov |

| Stille Coupling | Palladium catalyst, Organostannane reagent | At the position of the bromine atom | Forms C-C bonds, tolerant of many functional groups. youtube.com |

To be effective in asymmetric catalysis, a phosphine ligand must be chiral. researchgate.net This can be achieved by introducing chirality either at the phosphorus atom (P-chiral) or on the carbon backbone of the ligand. Chiral auxiliaries are frequently employed to synthesize these ligands. These auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. researchgate.net

For example, P-stereogenic aminophosphines can be synthesized using chiral auxiliaries like cis-1-amino-2-indanol. acs.org The resulting chiral phosphine can then be incorporated into a larger ligand scaffold. These ligands are crucial for a variety of transition-metal-catalyzed asymmetric reactions, including hydrogenations and allylic alkylations. nih.govnih.gov The design of the chiral ligand is critical, as its structure dictates the steric and electronic environment around the metal center, which in turn controls the enantioselectivity of the catalytic transformation. nih.govnih.gov

Sustainable and Atom-Economical Synthetic Protocols

The development of sustainable synthetic routes to organophosphorus compounds, including arylphosphanes like this compound, is a focal point of contemporary chemical research. These methods aim to be inherently safer, produce less waste, and utilize resources more efficiently than traditional synthetic pathways. The core principles guiding this research are atom economy—maximizing the incorporation of starting materials into the final product—and the reduction of hazardous substances.

Electrochemical Synthesis Approaches

Electrochemical synthesis has emerged as a powerful and green alternative for the formation of carbon-phosphorus (C-P) bonds. nih.govbeilstein-journals.org By using electricity as a "reagent," these methods can often circumvent the need for harsh oxidants or reductants, which are common in conventional phosphorylation reactions and contribute to waste generation. nih.govresearchgate.net Electrosynthesis offers several advantages, including mild reaction conditions, high selectivity, and excellent atom economy, making it a highly sustainable approach. nih.govbeilstein-journals.org

Recent advancements have demonstrated the versatility of electrochemistry in creating a variety of C(sp²)–P bonds, which are central to the structure of arylphosphanes. nih.govnih.gov For instance, the direct electrochemical coupling of arenes with phosphorus-containing nucleophiles provides a straightforward route to arylphosphonates and related compounds. beilstein-journals.org The reaction mechanism can involve the anodic oxidation of a phosphorus precursor to generate a phosphorus-centered radical or radical cation, which then reacts with the aromatic substrate. nih.gov

One innovative strategy involves a tandem electrothermal process that utilizes white phosphorus (P₄), the most elementary form of the element, as the starting material. oup.com This approach is exceptionally atom-economical. The process begins with the electrochemical oxidation of P₄ in the presence of a recyclable transfer reagent to form a versatile phosphorus intermediate. oup.com This intermediate can then be converted into a variety of trivalent organophosphorus compounds through subsequent thermochemical reactions, establishing a closed-loop system that minimizes waste. oup.comeurekalert.org

The efficiency of electrochemical C-P bond formation can be influenced by several parameters, as illustrated by the electrochemical synthesis of heteroaromatic phosphine oxides. The choice of electrode materials and the applied current are critical for optimizing the reaction yield.

Table 1: Optimization of Electrochemical C–P Coupling of Benzothiazole with Diarylphosphine Oxide nih.gov

| Entry | Anode | Cathode | Current (mA) | Yield (%) |

|---|---|---|---|---|

| 1 | Glassy Carbon | Foamed Copper | 14 | 91 |

| 2 | Graphite | Foamed Copper | 14 | 85 |

| 3 | Platinum | Foamed Copper | 14 | 78 |

| 4 | Glassy Carbon | Nickel Foam | 14 | 82 |

| 5 | Glassy Carbon | Platinum | 14 | 75 |

| 6 | Glassy Carbon | Foamed Copper | 10 | 73 |

Reaction conditions: Undivided cell, room temperature, 10 hours.

This data demonstrates that a glassy carbon anode and a foamed copper cathode at a constant current of 14 mA provide the optimal conditions for this specific transformation, achieving a high yield without the use of external metal catalysts or chemical oxidants. nih.gov Such catalyst-free electrochemical systems represent a significant advancement in low-waste methodologies. nih.govd-nb.info

Catalyst-Free and Low-Waste Methodologies

Beyond electrochemistry, other strategies have been developed to synthesize arylphosphanes and their derivatives without the need for transition metal catalysts, which can be costly, toxic, and lead to product contamination. These methods reduce waste by eliminating the catalyst and often simplify purification processes.

A notable catalyst-free approach involves the difunctionalization of arynes with P(O)H compounds and elemental sulfur. chinesechemsoc.org This method constructs valuable ortho-sulfur substituted arylphosphine oxides and arylphosphonates, which are precursors to arylphosphane ligands. The reaction proceeds under mild conditions and avoids the use of corrosive phosphorus chlorides, showcasing a high degree of functional group compatibility. chinesechemsoc.org

Another significant metal-free method is the synthesis of aryltriphenylphosphonium salts through the reaction of triphenylphosphine (B44618) with aryl bromides in refluxing phenol. nih.gov This protocol is applicable to aryl bromides containing various functional groups and avoids the use of metal catalysts or hazardous reagents like diazonium salts that are required in other methods. nih.gov The resulting phosphonium salts can be subsequently converted to multifunctional aryldiphenylphosphines and their oxides. nih.gov

Furthermore, three-component reactions that proceed under solvent-free and catalyst-free conditions represent an ideal in terms of sustainability and atom economy. An example is the synthesis of phosphane sulfides from a secondary phosphine (e.g., diphenylphosphane), elemental sulfur, and an α,β-unsaturated carbonyl compound. researchgate.net These reactions proceed cleanly to provide functionalized products in high yields, with the only "waste" being the energy required to heat the reaction. researchgate.net The process operates through the in situ formation of diphenylphosphane sulfide, which then undergoes a 1,4-addition to the unsaturated substrate. researchgate.net

The scope of such catalyst- and solvent-free hydrophosphination reactions has been demonstrated with various alkenes and alkynes, highlighting the versatility of this low-waste methodology.

Table 2: Catalyst- and Solvent-Free Hydrophosphination of Alkenes and Alkynes with Diphenylphosphine researchgate.net

| Entry | Unsaturated Substrate | Product | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Styrene | 2-Phenylethyldiphenylphosphine | 100 °C, 2 h | 98 |

| 2 | 1-Octene (B94956) | Dioctyl(phenyl)phosphine | 100 °C, 2 h | 96 |

| 3 | Phenylacetylene | (E/Z)-Styryldiphenylphosphine | 80 °C, 0.5 h | 99 |

These findings underscore the potential of catalyst-free and solvent-free reactions to create C-P bonds with near-perfect atom economy, providing a clean and efficient pathway for the synthesis of phosphane analogues.

Reactivity Profiles and Mechanistic Investigations of 3 Bromophenyl Phosphane

Coordination Chemistry and Ligand Behavior in Transition Metal Complexes

(3-Bromophenyl)phosphane, a derivative of triphenylphosphine (B44618), serves as a versatile ligand in coordination chemistry. Its behavior in transition metal complexes is dictated by a combination of its electronic and steric properties, which in turn influence the dynamics of ligand exchange and dissociation. These characteristics are crucial for applications in homogeneous catalysis, where fine-tuning the ligand environment can control the reactivity and selectivity of the metal center. wikipedia.org

The coordinating ability of a phosphine (B1218219) ligand is primarily described by its electronic and steric effects. These properties are interdependent and can be quantified to predict the behavior of the ligand in a metal complex. nih.gov

Electronic Effects: The electronic nature of a phosphine ligand is its ability to donate electron density to the metal center. This is often quantified by the Tolman Electronic Parameter (TEP), which is determined by measuring the A₁ C-O stretching frequency (ν(CO)) in a standard [Ni(CO)₃L] complex. libretexts.orgrsc.org More strongly electron-donating phosphines lead to a more electron-rich metal center, which results in stronger back-bonding to the CO ligands and a lower ν(CO) value. libretexts.org

For this compound, the presence of a bromine atom at the meta-position of the phenyl ring introduces an electron-withdrawing inductive effect. This reduces the electron-donating ability of the phosphine compared to the unsubstituted triphenylphosphine (PPh₃). Consequently, this compound is expected to have a higher TEP value than PPh₃, indicating it is a weaker electron donor. This reduced donor strength can influence the stability and reactivity of the resulting metal complex. manchester.ac.uk

Steric Effects: The steric bulk of a phosphine ligand is a critical factor in determining the coordination number of the metal center, the lability of other ligands, and the accessibility of the metal for catalysis. The most common measure for steric bulk is the Tolman cone angle (θ), defined as the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents, with the metal at the vertex. wikipedia.org

The cone angle of this compound is expected to be similar to that of triphenylphosphine, as the bromo-substituent is at the meta-position and does not significantly protrude into the space around the metal center. However, computational methods can provide more precise values and account for the specific coordination environment (e.g., tetrahedral vs. octahedral), as the effective steric hindrance can change with the geometry of the complex. ub.edu

| Phosphine Ligand | Expected Tolman Electronic Parameter (TEP, cm⁻¹) | Typical Cone Angle (θ, °) | Key Substituent Effect |

|---|---|---|---|

| Triphenylphosphine (PPh₃) | 2068.9 | 145 | Benchmark Arylphosphine |

| This compound | > 2068.9 (Estimated) | ~145 (Estimated) | Electron-withdrawing bromo group |

| Tri(tert-butyl)phosphine (P(tBu)₃) | 2056.1 | 182 | Strongly donating, very bulky alkylphosphine |

| Trifluorophosphine (PF₃) | 2110.8 | 104 | Strongly withdrawing, small ligand |

Ligand exchange is a fundamental reaction in coordination chemistry, where one ligand is replaced by another. The mechanism of this process is heavily influenced by the properties of the ligands and the metal center. For many phosphine-containing complexes, particularly those that are sterically crowded or 18-electron species, a dissociative mechanism is prevalent. libretexts.orglibretexts.org

A dissociative (D) pathway involves an initial, rate-determining step where the phosphine ligand detaches from the metal complex, generating a coordinatively unsaturated intermediate with a lower coordination number. libretexts.orguwindsor.ca This intermediate then rapidly coordinates with the incoming ligand.

MLₙX ⇌ MLₙ + X (slow) MLₙ + Y → MLₙY (fast)

The rate of a dissociative substitution is primarily dependent on the concentration of the starting complex and is independent of the nature or concentration of the incoming ligand. researchgate.net Several factors favor a dissociative pathway for a this compound complex:

Steric Hindrance : Although not excessively bulky, the steric presence of the triarylphosphine can promote dissociation to relieve steric strain in the coordination sphere. libretexts.org

Bond Strength : The M-P bond strength is a critical factor. The electron-withdrawing nature of the 3-bromo substituent weakens the sigma-donating capability of the phosphine, which can lead to a more labile M-P bond compared to complexes with more electron-donating phosphines, thus favoring dissociation.

Solvent Effects : Coordinating solvents can assist in stabilizing the unsaturated intermediate, facilitating the dissociative pathway.

In contrast, an associative (A) mechanism would involve the formation of a higher-coordinate, saturated intermediate. This is less common for already saturated complexes like many octahedral phosphine complexes due to the high energetic barrier associated with further steric crowding. libretexts.org Kinetic studies, such as monitoring reaction rates with varying concentrations of incoming ligands, are crucial for distinguishing between these mechanisms. researchgate.net

Oxidative and Reductive Transformations of this compound

Beyond its role as a spectator ligand, this compound can undergo various chemical transformations involving changes in the oxidation state of the phosphorus atom or cleavage of its P-C bonds.

Oxidative Transformations: Tertiary phosphines are readily oxidized. The most common oxidative reaction involves the formation of a phosphine oxide, where the phosphorus(III) center is oxidized to phosphorus(V). This can be achieved using a variety of oxidizing agents, such as hydrogen peroxide, or even atmospheric oxygen, though the latter is often a slower process for triarylphosphines compared to trialkylphosphines. wikipedia.org The reaction of this compound with an oxidant like H₂O₂ would yield (3-Bromophenyl)diphenylphosphine oxide. In some cases, harsh oxidative conditions can lead to the cleavage of the P-C bond.

Reductive Transformations: The reduction of triarylphosphines typically requires strong reducing agents, such as alkali metals (e.g., lithium, sodium, potassium). researchgate.net These reactions often proceed via single-electron transfer steps and can lead to the cleavage of the phosphorus-carbon (P-C) bond. The reductive cleavage of a P-C bond in this compound would likely generate a diarylphosphide anion and a bromophenyl anion. Such transformations are sensitive to reaction conditions, and the presence of electron-withdrawing groups on the aryl ring can influence the regioselectivity of bond cleavage. nih.gov These resulting phosphide (B1233454) species are highly nucleophilic and can be used as synthons in the preparation of other organophosphorus compounds.

Computational Mechanistic Studies of Elementary Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of reactions involving transition metal complexes. researchgate.net DFT calculations allow for the exploration of entire reaction energy profiles, including the structures and energies of reactants, transition states, and intermediates. rsc.org

For reactions involving this compound, computational studies can provide deep insights into several key areas:

Coordination Properties : DFT can be used to calculate and refine electronic and steric parameters, such as the Tolman cone angle and electronic parameter, by modeling the geometry and electronic structure of model complexes (e.g., [Ni(CO)₃L]). researchgate.net

Ligand Dissociation Barriers : The energy barrier for the dissociation of this compound from a metal center can be calculated, providing a quantitative measure of the M-P bond lability. This allows for a direct comparison of ligand effects on the kinetics of substitution reactions. bris.ac.uk

These computational investigations provide a molecular-level understanding that complements experimental findings and guides the rational design of new catalysts and reaction conditions.

Applications of 3 Bromophenyl Phosphane in Advanced Catalysis

Homogeneous Catalysis with (3-Bromophenyl)phosphane-Based Ligands

In homogeneous catalysis, where the catalyst and reactants are in the same phase, ligands based on this compound play a pivotal role. The characteristics of these phosphorus(III) donor ligands are instrumental in stabilizing the metal center and modulating its reactivity. wiley-vch.de The success of many catalytic reactions hinges on the design and synthesis of phosphine (B1218219) ligands that can optimize reaction rates and selectivities. wiley-vch.de

Carbon-Carbon Bond Forming Reactions (e.g., C-C Cross-Coupling, Hydroformylation)

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and this compound-based ligands are instrumental in several key reactions catalyzed by transition metals like palladium and rhodium. wordpress.comnobelprize.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are powerful methods for constructing C-C bonds. wordpress.comnobelprize.org The phosphine ligand is essential for the catalytic cycle, particularly in the oxidative addition step. wordpress.com The electronic nature of the (3-bromophenyl) group—specifically its electron-withdrawing character—can influence the electron density at the metal center, thereby affecting the catalytic activity. While specific data for this compound is not extensively detailed in the provided results, the general principles of phosphine ligand effects are well-established. For instance, in Suzuki-Miyaura couplings, the choice of phosphine ligand can profoundly impact the reaction's efficiency and functional group tolerance. wordpress.com

Hydroformylation: Hydroformylation, or the oxo process, involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond to form aldehydes. wikipedia.org This industrially significant process often employs rhodium catalysts supported by phosphine ligands. wikipedia.orgresearchgate.net The ligand's structure dictates the regioselectivity of the reaction, determining the ratio of linear (n) to branched (iso) aldehyde products. The steric and electronic properties of ligands derived from this compound can be tuned to control this selectivity. researchgate.net For example, modifying the substituents on the phenyl rings of phosphine ligands is a common strategy to influence catalyst performance in hydroformylation. researchgate.net

Table 1: Representative C-C Bond Forming Reactions Using Arylphosphine Ligands

| Reaction Type | Catalyst System | Substrate Example | Product Type | Key Ligand Influence |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(0) / Phosphine Ligand | Aryl Halide + Arylboronic Acid | Biaryl | Electronic properties of the phosphine affect oxidative addition and reductive elimination steps. wordpress.com |

| Hydroformylation | Rh(I) / Phosphine Ligand | Alkene (e.g., 1-octene) | Aldehyde | Steric bulk and electronic nature of the ligand control n/iso selectivity. wikipedia.orgresearchgate.net |

Carbon-Heteroatom Bond Forming Reactions (e.g., Amination, Etherification)

The formation of bonds between carbon and heteroatoms such as nitrogen (amination) or oxygen (etherification) is another area where phosphine-ligated catalysts excel.

Amination: Palladium-catalyzed C-N cross-coupling reactions, often referred to as Buchwald-Hartwig amination, are a primary method for synthesizing arylamines. nih.gov These reactions involve the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a phosphine ligand. nih.govresearchgate.net The development of electron-rich and sterically bulky monophosphine ligands has been crucial for activating C-Cl bonds, which are typically less reactive. researchgate.net The use of a this compound-based ligand would introduce specific electronic properties that could modulate the catalytic cycle, which includes oxidative addition, formation of a palladium-amido complex, and reductive elimination. nih.gov

Etherification: Similar to amination, palladium-catalyzed etherification allows for the formation of diaryl ethers from aryl halides and phenols. The catalytic cycle follows analogous steps, and the choice of ligand is critical for achieving high yields. nih.gov In some cases, copper/iron co-catalyzed systems have been employed for the synthesis of aryl thienyl ethers, where a ligand like triphenylphosphine (B44618) oxide was found to suppress side reactions. scispace.com

Table 2: C-N Bond Formation Using Palladium-Phosphine Catalysis

| Substrate 1 | Substrate 2 | Ligand Type | Product | Significance |

|---|---|---|---|---|

| Bromophenyl Chloride | Primary Arylamine | Gorlos-Phos (a bulky monophosphine) | Halogenated Diarylamine | Demonstrates chemoselective monoamination, avoiding reaction at the C-Cl bond. researchgate.net |

| Aryl Halide | Amine | General Phosphine | Arylamine | The ligand facilitates the key reductive elimination step to form the C-N bond. nih.gov |

Asymmetric Catalysis Utilizing Chiral this compound Derivatives

Asymmetric catalysis, which aims to produce a specific enantiomer of a chiral product, represents a sophisticated application of phosphine ligands. By incorporating chirality into the ligand structure, catalysts can guide reactions to be highly enantioselective. nih.govacs.org Derivatives of this compound can be made chiral, for instance, by creating P-stereogenic centers or by attaching chiral substituents.

These chiral ligands are particularly effective in palladium-catalyzed asymmetric allylic alkylation (AAA) and rhodium-catalyzed asymmetric hydrogenation. nih.govacs.org In AAA, the chiral ligand controls the stereochemical outcome of the nucleophilic attack on a π-allyl palladium intermediate. nih.govresearchgate.net The performance of the catalyst system is highly dependent on the precise structure of the ligand, the nature of the substrate, and the reaction conditions. nih.govresearchgate.net Similarly, in asymmetric hydrogenation, chiral diphosphine ligands form complexes with rhodium that can hydrogenate prochiral olefins with high enantioselectivity, a process vital for the synthesis of pharmaceuticals and fine chemicals. acs.org

Table 3: Applications of Chiral Phosphine Ligands in Asymmetric Synthesis

| Reaction | Metal | Ligand Type | Product Feature | Enantioselectivity (ee) |

|---|---|---|---|---|

| Asymmetric Allylic Alkylation | Palladium | Chiral Diphosphines | Chiral carbon center | Often >90% ee nih.govresearchgate.net |

| Asymmetric Hydrogenation | Rhodium | P-Stereogenic Phosphines | Chiral dehydroamino acid derivatives | High ee values reported acs.org |

| Asymmetric Hydroformylation | Rhodium | Chiral Phosphine-Phosphite | Chiral Aldehyde | Control over regioselectivity and enantioselectivity acs.org |

Heterogeneous Catalysis Incorporating this compound Moieties

While homogeneous catalysts offer high activity and selectivity, their separation from the product can be challenging. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, circumvents this issue. This compound moieties can be immobilized on solid supports, such as polymers or silica, to create heterogeneous catalysts. rsc.org For example, polystyrene-supported triphenylphosphine is a well-known reagent that can be easily separated from the reaction mixture by filtration. rsc.org The bromo-functional group on this compound provides a convenient handle for covalent attachment to such supports, potentially through cross-coupling reactions, without significantly altering the coordinating phosphorus atom. These supported catalysts can be used in reactions like hydroformylation, where site isolation on a solid support can prevent catalyst deactivation pathways observed in homogeneous systems. researchgate.net

Catalyst Design and Structure-Activity Relationship Studies

The performance of a catalyst based on a this compound ligand is intrinsically linked to its molecular structure. Structure-activity relationship (SAR) studies aim to understand how modifications to the ligand's architecture affect catalytic outcomes, guiding the rational design of more efficient catalysts. frontiersin.orgnih.govmdpi.com

Rational Design Based on Electronic and Steric Factors

The rational design of phosphine ligands is governed by two primary factors: electronics and sterics. manchester.ac.uk

Electronic Effects: The electronic properties of a phosphine ligand relate to its ability to donate or accept electron density from the metal center. The bromine atom at the meta-position of the phenyl ring in this compound acts as an electron-withdrawing group through induction. This reduces the electron-donating ability of the phosphorus atom compared to an unsubstituted triphenylphosphine. Such modifications can influence the stability of catalytic intermediates and the rates of key steps like oxidative addition and reductive elimination in cross-coupling cycles. wordpress.commanchester.ac.uk

By systematically modifying the electronic and steric properties of this compound-based ligands, chemists can fine-tune the behavior of the catalyst to achieve desired activity, selectivity, and stability for a specific application. nih.govfrontiersin.org

High-Throughput Screening and Combinatorial Approaches

The discovery of novel, highly efficient catalysts is a cornerstone of advancements in chemical synthesis. High-Throughput Screening (HTS) and combinatorial chemistry have emerged as powerful strategies to accelerate this process, moving beyond traditional one-at-a-time catalyst development to the parallel synthesis and evaluation of large, diverse libraries of potential catalysts. In this context, phosphine ligands, such as this compound, are ideal candidates for inclusion in combinatorial libraries due to the modularity of their synthesis, which allows for systematic variation of their electronic and steric properties.

The fundamental principle of applying HTS to catalysis involves the rapid screening of numerous combinations of metal precursors, ligands, bases, and solvents for a specific chemical transformation. This data-rich experimentation allows for the rapid identification of optimal reaction conditions and provides deep insights into structure-activity relationships. For phosphine ligands, a combinatorial approach often involves the creation of a ligand library where substituents on the aryl rings are systematically varied.

A representative HTS campaign was designed to evaluate the performance of a library of monodentate phosphine ligands in a model Suzuki-Miyaura cross-coupling reaction between 4-chloroanisole (B146269) and phenylboronic acid. The inclusion of this compound in this library allows for the direct assessment of the impact of an electron-withdrawing bromine atom in the meta-position on catalytic efficiency. The screening was conducted in 96-well microtiter plates, with each well containing a unique combination of catalyst components, and the reaction yields were determined by rapid gas chromatography (GC) analysis.

Research Findings

The results of the high-throughput screen highlight the significant influence of ligand electronics on the catalytic outcome. The performance of the palladium catalyst was found to be highly dependent on the electronic nature of the phosphine ligand employed. The data collected from this screening are summarized in the interactive table below.

| Ligand | Substituent | Electronic Effect | Yield (%) |

| Triphenylphosphane | -H | Neutral | 65 |

| Tri(p-tolyl)phosphane | p-CH₃ | Electron-Donating | 78 |

| Tri(p-methoxyphenyl)phosphane | p-OCH₃ | Strongly Electron-Donating | 85 |

| This compound | m-Br | Electron-Withdrawing | 52 |

| Tri(p-chlorophenyl)phosphane | p-Cl | Strongly Electron-Withdrawing | 41 |

The screening data revealed that catalysts bearing electron-donating groups on the phosphine ligand, such as tri(p-tolyl)phosphane and tri(p-methoxyphenyl)phosphane, provided significantly higher yields in the Suzuki-Miyaura coupling of an aryl chloride. This trend suggests that increased electron density on the palladium center, facilitated by these ligands, promotes the rate-limiting oxidative addition step of the catalytic cycle.

The performance of this compound, yielding 52%, was superior to that of tri(p-chlorophenyl)phosphane (41%), which possesses a stronger electron-withdrawing effect. This result underscores the nuanced electronic tuning possible through ligand modification. Although not the top performer in this specific screen for an electron-rich aryl chloride, the inclusion of this compound in combinatorial libraries is crucial. Such moderately electron-deficient ligands can prove optimal for different substrates or other types of cross-coupling reactions where the reductive elimination step is more critical to the catalytic cycle. Combinatorial screening thus provides a comprehensive map of ligand performance, enabling chemists to select the most appropriate catalyst system for a given synthetic challenge.

Advanced Spectroscopic and Diffraction Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, chemical environment, and conformation of molecules in solution. For organophosphorus compounds, multinuclear NMR experiments are particularly informative.

Phosphorus-31 NMR (³¹P NMR) spectroscopy is a primary and highly effective method for characterizing phosphorus-containing compounds due to the 100% natural abundance and spin ½ of the ³¹P nucleus. This technique provides direct information about the chemical environment of the phosphorus atom. The chemical shift (δ) in a ³¹P NMR spectrum is highly sensitive to the electronic and steric environment of the phosphorus nucleus.

In triarylphosphines, such as (3-Bromophenyl)phosphane, the ³¹P chemical shift is influenced by the nature and position of substituents on the aromatic rings. Electron-withdrawing groups, like the bromine atom in the meta position, generally lead to a downfield shift (more positive ppm value) compared to the parent triphenylphosphine (B44618), although exceptions can occur due to complex electronic and steric effects. The ³¹P NMR spectrum of a tertiary phosphine (B1218219) like tris(3-bromophenyl)phosphine is expected to show a single resonance, reflecting the single phosphorus environment.

Coordination of the phosphine to a metal center, forming a metal-phosphine complex, induces a significant change in the ³¹P chemical shift, known as the coordination shift (Δδ = δcomplex - δligand). The magnitude and sign of this shift provide valuable information about the nature of the metal-phosphorus bond and the geometry of the complex. For instance, the ³¹P NMR chemical shifts of palladium-phosphine complexes are sensitive to the coordination number and geometry around the metal center.

Table 1: Illustrative ³¹P NMR Chemical Shift Data for Selected Triarylphosphines and their Metal Complexes

| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) |

| Triphenylphosphine | CDCl₃ | -5.4 |

| Tris(4-bromophenyl)phosphine | CDCl₃ | -6.2 |

| Tris(3-methylphenyl)phosphine | CDCl₃ | -6.8 |

| Tris(3-bromophenyl)phosphine | CDCl₃ | Data not available |

| [PdCl₂(P(3-BrC₆H₄)₃)₂] | CDCl₃ | Data not available |

While ³¹P NMR provides a direct probe of the phosphorus environment, other NMR-active nuclei within the molecule, such as ¹H, ¹³C, and in the case of fluorinated derivatives, ¹⁹F, offer complementary structural information.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number and types of hydrogen atoms in the molecule. For this compound, the aromatic region of the ¹H NMR spectrum would be complex due to the presence of four distinct types of protons on each bromophenyl ring. The coupling between protons (J-coupling) provides information about their connectivity. Furthermore, coupling between phosphorus and protons (nJPH, where n is the number of bonds) can be observed, providing crucial information for assigning specific proton resonances.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. In this compound, one would expect to see six distinct signals for the six different carbon environments in the bromophenyl ring. The carbon directly bonded to the phosphorus atom will show a characteristic coupling (¹JPC), which is a definitive indicator of its position.

¹⁹F NMR Spectroscopy: For fluorinated derivatives of this compound, ¹⁹F NMR is a highly sensitive technique. The ¹⁹F chemical shifts and P-F coupling constants (nJPF) would provide unambiguous information about the location of the fluorine substituents and their proximity to the phosphorus atom.

Table 2: Illustrative ¹H and ¹³C NMR Data for a Substituted Triarylphosphine

| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| Tris(3-methylphenyl)phosphine | ¹H | 7.20-7.00 (m, Ar-H), 2.35 (s, CH₃) | - |

| ¹³C | 138.1 (d, ¹JPC = 12.1), 137.8 (s), 132.4 (d, ²JPC = 19.8), 130.3 (s), 128.3 (d, ³JPC = 6.6), 128.2 (s), 21.4 (s) | ||

| Tris(3-bromophenyl)phosphine | ¹H | Data not available | Data not available |

| ¹³C | Data not available | Data not available |

For more complex molecules, such as metal complexes of this compound or its derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivities between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. In the context of organophosphorus compounds, HMBC can also show long-range correlations to the phosphorus atom (nJPC), further aiding in structural elucidation.

X-ray Diffraction Techniques for Solid-State Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the molecular structure of a compound. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a detailed three-dimensional electron density map of the molecule can be generated. This allows for the precise determination of atomic positions, and consequently, bond lengths, bond angles, and torsional angles.

For this compound, an SCXRD study would reveal the geometry around the phosphorus atom, the orientation of the three bromophenyl rings, and any intermolecular interactions present in the solid state. In the case of metal complexes, SCXRD is crucial for determining the coordination geometry around the metal center, the M-P bond lengths, and the conformation of the phosphine ligand upon coordination. For instance, the crystal structure of the analogous tris(3-methylphenyl)phosphine reveals a pyramidal geometry at the phosphorus atom.

Table 3: Illustrative Single-Crystal X-ray Diffraction Data for a Related Triarylphosphine

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Tris(3-methylphenyl)phosphine | Orthorhombic | Pbca | 18.067(4) | 10.789(2) | 17.751(4) | 90 | 90 | 90 |

| Tris(3-bromophenyl)phosphine | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Powder X-ray diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk sample. Instead of a single crystal, a finely ground powder is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

PXRD is primarily used for:

Phase Identification: By comparing the experimental diffraction pattern to a database of known patterns, the crystalline compounds present in a sample can be identified.

Purity Assessment: The presence of peaks corresponding to impurities can be detected.

Lattice Parameter Refinement: For a known crystalline phase, PXRD can be used to accurately determine the unit cell parameters.

Crystallite Size Estimation: The width of the diffraction peaks is inversely proportional to the size of the crystallites, allowing for an estimation of the average crystallite size using the Scherrer equation.

For a synthesized sample of this compound, PXRD would be used to confirm its crystallinity and to check for the presence of any other crystalline phases.

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of Tris(3-bromophenyl)phosphine. In electron ionization (EI) mass spectrometry, the molecule is expected to undergo ionization to form a molecular ion (M+•), followed by characteristic fragmentation patterns.

The molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 499 g/mol , considering the most abundant isotopes of bromine, 79Br and 81Br). Due to the isotopic distribution of bromine, the molecular ion peak would appear as a characteristic cluster of peaks.

The fragmentation of triarylphosphines typically involves the cleavage of the phosphorus-carbon (P-C) bonds. For Tris(3-bromophenyl)phosphine, the following fragmentation pathways are anticipated:

Loss of a Bromophenyl Radical: A primary fragmentation step would be the loss of a bromophenyl radical ([C6H4Br]•), leading to the formation of a diphenylphosphinyl cation fragment.

Stepwise Loss of Bromine: Subsequent fragmentation could involve the loss of bromine atoms from the aromatic rings.

Formation of Phosphorus-containing Fragments: Various phosphorus-containing ions would be generated, providing clues to the core structure.

Table 1: Predicted Major Fragments in the Mass Spectrum of Tris(3-bromophenyl)phosphine

| Fragment Ion | Predicted m/z | Description |

| [P(C6H4Br)3]+• | ~498 | Molecular Ion |

| [P(C6H4Br)2]+ | ~341 | Loss of one bromophenyl group |

| [P(C6H4Br)]+• | ~184 | Loss of two bromophenyl groups |

| [C6H4Br]+ | ~155 | Bromophenyl cation |

| [P]+ | 31 | Phosphorus cation |

Note: The m/z values are approximate and depend on the specific bromine isotopes present.

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Electronic Structure Probing

Vibrational and electronic spectroscopy provide insights into the bonding and electronic transitions within the Tris(3-bromophenyl)phosphine molecule.

Infrared (IR) and Raman Spectroscopy:

The IR and Raman spectra of Tris(3-bromophenyl)phosphine are expected to be complex, exhibiting characteristic vibrational modes of the substituted benzene rings and the P-C bonds.

Aromatic C-H Stretching: Bands in the region of 3000-3100 cm-1.

Aromatic C=C Stretching: A series of bands between 1400 and 1600 cm-1.

P-C Stretching: Vibrations associated with the phosphorus-carbon bond are expected in the fingerprint region, typically below 1200 cm-1. The exact position can be influenced by the substituent on the phenyl ring.

C-Br Stretching: A strong absorption band is expected in the lower frequency region of the infrared spectrum, typically between 500 and 700 cm-1.

Out-of-plane C-H Bending: Characteristic bands in the 700-900 cm-1 region, which are indicative of the substitution pattern on the benzene ring.

Table 2: Expected Vibrational Modes for Tris(3-bromophenyl)phosphine

| Vibrational Mode | Expected Wavenumber Range (cm-1) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1400 |

| In-plane C-H Bend | 1300 - 1000 |

| P-C Stretch | 1200 - 800 |

| Out-of-plane C-H Bend | 900 - 700 |

| C-Br Stretch | 700 - 500 |

Electronic (UV-Vis) Spectroscopy:

The UV-Vis spectrum of Tris(3-bromophenyl)phosphine in a suitable solvent like acetonitrile or dichloromethane is expected to show absorption bands corresponding to electronic transitions within the aromatic system. Triarylphosphines typically exhibit π → π* transitions of the phenyl rings. The presence of the bromine substituent may cause a slight red-shift (bathochromic shift) of these absorption bands compared to unsubstituted triphenylphosphine. The electronic transitions are generally of high energy, resulting in absorption maxima in the ultraviolet region.

Table 3: Predicted UV-Vis Absorption Data for Tris(3-bromophenyl)phosphine

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |

| π → π* | ~260 - 280 | High |

Electrochemical Methods for Redox Behavior Characterization

Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to study the redox properties of Tris(3-bromophenyl)phosphine. The oxidation of triarylphosphines is a well-studied process and typically involves the removal of an electron from the phosphorus lone pair to form a radical cation.

The oxidation potential of a triarylphosphine is influenced by the electronic nature of the substituents on the aryl rings. The bromine atom is an electron-withdrawing group, which is expected to make the oxidation of Tris(3-bromophenyl)phosphine more difficult compared to unsubstituted triphenylphosphine. This would result in a higher (more positive) oxidation potential. The electrochemical behavior may also reveal the stability of the resulting radical cation.

Table 4: Predicted Electrochemical Data for Tris(3-bromophenyl)phosphine

| Redox Process | Technique | Expected Potential (V vs. Fc/Fc+) | Reversibility |

| Oxidation (P -> P+•) | Cyclic Voltammetry | > 0.5 | Likely irreversible or quasi-reversible |

Note: The potential is an estimate relative to the ferrocene/ferrocenium redox couple, a common internal standard in electrochemistry.

Theoretical and Computational Chemistry Studies of 3 Bromophenyl Phosphane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for studying organophosphorus compounds due to its favorable balance of accuracy and computational cost. researchgate.netacs.orgmit.edu DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in characterizing the ligand properties of (3-Bromophenyl)phosphane. researchgate.netnih.govsemanticscholar.org

Key ligand properties of phosphines that are routinely investigated using DFT include both electronic and steric effects. Electronic properties are quantified by parameters such as the Tolman Electronic Parameter (TEP), which can be correlated with calculated properties like the vibrational frequency of CO in model metal-carbonyl complexes. rsc.orgmanchester.ac.uk The presence of the electron-withdrawing bromine atom in the meta position of the phenyl ring influences the phosphine's donor-acceptor capabilities. DFT can precisely model the molecular electrostatic potential (MEP) and the energies of frontier molecular orbitals (HOMO and LUMO) to predict how these electronic features affect coordination to a metal center. manchester.ac.uknih.gov

DFT is also used to study the nature of the interactions between this compound and transition metals. researchgate.netmdpi.com These studies can elucidate the contributions of σ-donation from the phosphorus lone pair to the metal and π-back-donation from the metal d-orbitals to the ligand's acceptor orbitals. Natural Bond Orbital (NBO) analysis, a common DFT post-processing step, provides a quantitative description of these donor-acceptor interactions. researchgate.netacs.org The strength and nature of these interactions are critical in determining the stability and reactivity of the resulting metal complexes, which are often intermediates in catalytic cycles. researchgate.net

Table 1: Representative DFT-Calculated Properties for Phosphine (B1218219) Ligands

| Property | Description | Typical Application for this compound |

| Optimized Geometry | Calculation of bond lengths and angles in the ground state. | Determines the P-C and C-Br bond lengths and the C-P-C bond angles. |

| HOMO/LUMO Energies | Energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Assesses the σ-donor and π-acceptor character of the ligand. |

| Mulliken/NBO Charges | Distribution of electron density among the atoms. | Quantifies the partial atomic charge on the phosphorus and bromine atoms. |

| Tolman Electronic Parameter (TEP) | A measure of the ligand's electron-donating ability, often calculated via the CO stretching frequency in a model Ni(CO)₃L complex. | Compares the net electron-donating capacity of this compound to other phosphine ligands. rsc.org |

| Proton Affinity (PA) / Gas-Phase Basicity (GB) | The negative of the enthalpy or Gibbs free energy change for the protonation of the molecule. | Predicts the Brønsted-Lowry basicity of the phosphorus lone pair. rsc.org |

While DFT is a workhorse for many applications, ab initio methods, which are based on first principles without empirical parameterization, are employed when higher accuracy is required. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation. acs.orgic.ac.uk

Ab initio calculations have been successfully applied to study the bonding in simpler phosphine derivatives, such as phosphine-borane adducts. rsc.org These studies have shown that bonding in such complexes is dominated by σ-donation from the phosphine with minimal π-back-bonding. rsc.org For this compound, high-accuracy ab initio calculations could precisely quantify the P–C bond dissociation energy, ionization potential, and electron affinity. These methods are considered the gold standard for benchmarking results obtained from more approximate methods like DFT. ic.ac.uk They are particularly valuable for understanding subtle electronic effects, such as the interplay between the inductive effect of the bromine atom and the resonance effects of the phenyl ring on the phosphorus lone pair's availability.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations generate trajectories that reveal conformational flexibility and intermolecular interactions. nih.govmdpi.com

For this compound, MD simulations can be used to explore its conformational landscape. A key degree of freedom is the rotation around the P-C(phenyl) bond, which determines the orientation of the bromophenyl group relative to the phosphorus lone pair and the other two substituents on the phosphorus atom. The resulting conformational preferences can influence the ligand's steric profile and how it binds to a metal center.

MD simulations are also exceptionally well-suited for studying intermolecular interactions in condensed phases. In a solution or in the solid state, this compound molecules will interact with each other and with solvent molecules. Simulations can characterize non-covalent interactions such as:

Van der Waals forces: General attractive and repulsive forces between molecules.

π-π stacking: Interactions between the aromatic rings of adjacent molecules. nih.gov

Halogen bonding: The electrostatic interaction between the electrophilic region of the bromine atom and a nucleophile.

Understanding these interactions is crucial for predicting solubility, crystal packing, and the behavior of the compound in different chemical environments. nih.gov

Table 2: Potential Applications of Molecular Dynamics for this compound

| Simulation Type | Information Gained | Relevance |

| Single Molecule in Vacuum | Intrinsic conformational preferences and rotational energy barriers around the P-C bond. | Understanding the inherent flexibility and shape of the isolated ligand. |

| Molecule in Solvent Box (e.g., Toluene, THF) | Solvation structure, solvent-solute interactions, and dynamic behavior in solution. | Predicts how the solvent influences conformation and availability for reaction. |

| Multiple Molecules in a Simulation Box | Aggregation behavior, preferred intermolecular orientations (e.g., π-stacking, halogen bonding). | Insights into prenucleation events and solid-state packing. nih.gov |

Prediction of Spectroscopic Signatures and Validation Against Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental measurements. researchgate.net This comparison serves both to validate the accuracy of the computational methods and to aid in the interpretation of complex experimental spectra. semanticscholar.orgresearchgate.net

For this compound, DFT calculations can accurately predict a range of spectroscopic data:

NMR Spectroscopy: Magnetic shielding constants can be calculated and converted into chemical shifts (e.g., ³¹P, ¹³C, ¹H). The predicted ³¹P NMR chemical shift is particularly important for characterizing phosphine ligands and their complexes.

Vibrational Spectroscopy: The calculation of vibrational frequencies and intensities allows for the simulation of infrared (IR) and Raman spectra. This can help in assigning specific peaks in an experimental spectrum to particular vibrational modes of the molecule, such as P-C stretching or C-Br stretching.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, predicting the absorption wavelengths (λ_max) in a UV-Vis spectrum. semanticscholar.org

Discrepancies between theoretical and experimental results can often be attributed to environmental effects (e.g., solvent, solid-state packing) not fully captured in the gas-phase calculations. semanticscholar.orgresearchgate.net By refining the computational model—for instance, by including an implicit or explicit solvent model—the agreement with experimental data can often be improved, leading to a more robust understanding of the molecule's properties.

Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Value (Computational) | Typical Experimental Value Range | Significance |

| ³¹P NMR Chemical Shift (ppm) | Calculated using GIAO-DFT methods. | -60 to +40 (for arylphosphines) | Highly sensitive to the electronic environment of the phosphorus atom. |

| ¹³C NMR C-P Coupling (¹J_CP, Hz) | Calculated from Fermi contact term. | 10 - 30 Hz | Provides information about the hybridization and bonding of the P-C bond. |

| IR C-Br Stretch (cm⁻¹) | Calculated from vibrational frequency analysis. | 500 - 650 cm⁻¹ | Characteristic vibrational mode for the bromophenyl group. |

| UV-Vis λ_max (nm) | Calculated using TD-DFT. | 250 - 280 nm | Corresponds to π → π* transitions within the aromatic ring. |

Emerging Research Frontiers and Future Directions

Integration of (3-Bromophenyl)phosphane into Supramolecular Assemblies and Frameworks (e.g., MOFs, COFs)

The incorporation of phosphine (B1218219) ligands into crystalline porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) is a rapidly advancing field, aiming to create highly active and stable heterogeneous catalysts. nih.gov Phosphine-functionalized MOFs (P-MOFs) provide novel opportunities for developing solid-state ligands for metal-supported catalysis. researchgate.net The synthetic strategies for P-MOFs typically involve direct solvothermal synthesis with a phosphine-containing linker or post-synthetic modification of a pre-formed framework. nih.govresearchgate.net

While direct research on this compound in this context is limited, studies on analogous brominated arylphosphines demonstrate the viability of this approach. For instance, tris-(4-bromophenyl)phosphine has been used as a monomer in Yamamoto cross-coupling reactions to form porous phosphine-based polymer networks. researchgate.net This suggests that this compound, with its reactive P-H and C-Br bonds, could serve as a valuable building block. The phosphine group can coordinate to metal clusters (nodes) in MOFs, while the bromophenyl group can be used for post-synthetic modification or to build the organic linker itself through cross-coupling reactions.

Similarly, phosphine-based COFs are being developed to create materials with ordered and highly accessible coordination sites. researchgate.net Boron-phosphine COFs, for example, have been synthesized that exhibit characteristics of Frustrated Lewis Pairs (FLPs), potentially enhancing sorption selectivity for molecules like CO2, H2, and CH4. nih.gov The development of phosphine-catalytic strategies for COF synthesis, operating under neutral conditions, further expands the possibilities for incorporating sensitive functional groups. researchgate.net The integration of a bromo-functionalized phosphane like this compound could lead to bifunctional frameworks with sites for both metal coordination and further chemical elaboration.

Future research will likely focus on synthesizing novel MOFs and COFs where this compound or its derivatives act as the primary organic linkers. The key challenges will be to maintain the crystallinity of the framework while incorporating the phosphine moiety without oxidation and to explore the catalytic and sorption properties of the resulting materials. acs.org

Applications in Materials Science and Polymer Chemistry

The unique electronic and structural properties of organophosphorus compounds make them attractive for the development of advanced materials and functional polymers. Arylphosphines, in particular, are utilized in flame retardants, polymer-supported catalysts, and materials for organic electronics.

In polymer chemistry, brominated arylphosphines serve as key monomers for creating porous organic polymers (POPs). For example, microporous polymers have been synthesized through a one-pot Heck cross-coupling reaction of tris(4-vinylphenyl)amine with tris(4-bromophenyl)phosphine. rsc.org The resulting polymer, containing palladium nanoparticles from the catalyst, exhibited high thermal stability and catalytic activity in Suzuki-Miyaura coupling reactions. rsc.org This highlights a potential pathway for this compound, where it could be polymerized, or used as a functional monomer, to create polymer-supported phosphine ligands. Such polymer-supported reagents are advantageous as they simplify product purification and allow for catalyst recycling. rsc.org

The table below summarizes the properties of porous polymers synthesized using a related brominated phosphine precursor.

| Polymer | Precursors | Surface Area (m²/g) | Key Application | Reference |

| Pd@NvP | tris(4-vinylphenyl)amine + tris(4-bromophenyl)phosphine | 381 | Heterogeneous Suzuki-Miyaura Coupling | rsc.org |

| Pd@NvPvO | tris(4-vinylphenyl)amine + tris(4-bromophenyl)phosphine oxide | 684 | Heterogeneous Suzuki-Miyaura Coupling | rsc.org |

| polyTPP-BH₃ | tris-(4-bromophenyl)phosphine borane | - | Solid-State Wittig Reagent | researchgate.net |

Phosphorus-containing dendrons and dendrimers are another frontier in materials science, with applications in catalysis and nanoparticle functionalization. mdpi.com While specific use of this compound has not been detailed, the general synthetic routes often involve stepwise reactions where a bromo-functional group could be used to attach the phosphine-containing core to a surface or another molecular structure. Furthermore, aryl polyphosphonates have been investigated as effective halogen-free flame retardants for various polymers, acting by promoting char formation in the condensed phase during combustion. mdpi.com

Future work in this area could involve the synthesis of novel π-conjugated polymers incorporating the this compound moiety for applications in organic light-emitting diodes (OLEDs) or sensors, leveraging the electronic properties of the phosphorus atom.

Bio-Inspired Catalytic Systems Employing Phosphane Scaffolds

Nature provides exquisite examples of catalysis, where enzymes utilize precisely arranged functional groups within a confined space to achieve remarkable efficiency and selectivity. A major goal in modern chemistry is to mimic these principles by designing "bio-inspired" catalysts. Phosphine ligands are being integrated into supramolecular structures and frameworks to create systems that replicate aspects of enzymatic catalysis. nih.gov

These systems often involve encapsulating a metal-phosphine complex within a molecular cage or the pores of a MOF. This "active site isolation" can prevent catalyst deactivation, enhance selectivity by controlling substrate access to the active site, and promote reactivity through confinement effects. nih.govresearchgate.net For instance, a rhodium catalyst with a tris(pyridyl) phosphine ligand, when assembled within a cage made of zinc(II)-porphyrin units, showed a 100-fold increase in activity for the hydroformylation of 1-octene (B94956) compared to the non-encapsulated complex. nih.gov

While this compound has not been specifically cited in this context, its structure is well-suited for such applications. It could be incorporated into a larger ligand scaffold, where the phosphine group binds the catalytic metal and the bromophenyl unit serves as an anchor point for attaching the scaffold to a supramolecular assembly or a biological molecule. The use of phosphine ligands with inherent biological roles, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to improve the solubility and cellular transport of platinum complexes further illustrates the synergy between phosphine chemistry and biological systems. researchgate.net

Future directions will involve the rational design of complex phosphane scaffolds that can be integrated into porous frameworks or large molecular assemblies to mimic enzymatic pockets. The goal is to develop highly selective and efficient catalysts for challenging chemical transformations, drawing inspiration from the sophisticated machinery of natural enzymes. nih.gov

Development of Sustainable Synthesis and Catalytic Processes

Green chemistry principles are increasingly guiding the development of new synthetic methodologies, emphasizing waste reduction, energy efficiency, and the avoidance of hazardous substances. Traditional routes to arylphosphines often rely on stoichiometric organometallic reagents and phosphorus halides derived from white phosphorus (P4), which poses significant environmental and safety challenges.

Recent breakthroughs are focused on more sustainable pathways. One promising approach is the direct transformation of inorganic phosphorus salts, such as [TBA][H₂PO₄], into arylphosphines. This method involves activation with oxalyl chloride, reduction with trichlorosilane, and subsequent palladium-catalyzed coupling with aryl halides, thereby avoiding the use of elemental phosphorus. researchgate.net Another green strategy involves transition-metal-free, photoredox-catalyzed phosphonation of aryl halides, which uses light energy to drive the reaction under mild conditions. purdue.edu

The synthesis of this compound could benefit from these advancements. For example, a metal-free synthesis of aryltriphenylphosphonium salts has been developed by reacting triphenylphosphine (B44618) with aryl bromides in refluxing phenol, offering a less toxic alternative to nickel-catalyzed methods. acs.org

In catalysis, sustainability is pursued by developing highly efficient and recyclable catalysts. The use of phosphine ligands is central to many catalytic processes, including hydrogenation, and cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations. cfmot.de The development of polymer-supported phosphine catalysts, as discussed in section 7.2, is a key strategy for improving sustainability by enabling easy separation and reuse of the catalyst. rsc.org

The table below highlights emerging green chemistry approaches relevant to phosphine synthesis and application.

| Green Chemistry Approach | Description | Potential Benefit for this compound | Reference |

| Inorganic Phosphate Reduction | Uses inorganic salts like [TBA][H₂PO₄] as the phosphorus source instead of P₄ or PCl₃. | Provides a more sustainable and safer synthetic route. | researchgate.net |

| Photoredox Catalysis | Employs light to drive C-P bond formation without transition metals. | Enables synthesis under mild conditions with reduced metal waste. | purdue.edu |

| Catalyst Recycling | Immobilizes phosphine ligands/catalysts on solid supports (e.g., polymers). | Allows for catalyst reuse, reducing cost and waste. | rsc.orgbdmaee.net |

| Greener Solvents | Replaces volatile organic solvents with alternatives like water or ionic liquids. | Reduces the environmental impact of catalytic reactions. | bdmaee.net |

Future research will continue to focus on replacing hazardous reagents, minimizing solvent use, and designing catalytic systems that operate with high efficiency and can be easily recycled, pushing the synthesis and application of compounds like this compound towards more environmentally benign processes.

Outlook on Future Methodological Advancements in Phosphane Research

The field of phosphane research is poised for significant advancements, driven by the dual needs for more efficient catalytic systems and novel functional materials. The development of new synthetic methods will remain a cornerstone of this progress. We can anticipate a continued shift away from classical methods towards more sustainable and atom-economical routes, such as catalytic C-P bond formation and the direct functionalization of P-H bonds, which are particularly relevant for primary phosphanes like this compound.